3-(1-Methylpiperidin-4-yl)aniline is an organic compound with the molecular formula CHN and a molecular weight of approximately 190.29 g/mol. This compound features a piperidine moiety attached to an aniline structure, making it part of the substituted anilines and piperidines class, which are significant in medicinal chemistry due to their diverse biological activities and applications in drug design. The compound is recognized for its potential therapeutic properties, particularly in the fields of neurology and oncology.
This compound is classified as a piperidine derivative, which is crucial in pharmaceutical chemistry. Piperidine derivatives are known for their role as scaffolds in drug design, enabling modifications that can enhance biological activity or alter pharmacokinetic properties.
The synthesis of 3-(1-Methylpiperidin-4-yl)aniline typically involves the reduction of 3-methyl-4-nitroaniline in the presence of 1-methylpiperidine. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder under acidic conditions. These methods allow for the effective conversion of nitro groups to amine functionalities, yielding the desired aniline derivative .
The synthetic route may also utilize continuous flow reactors to optimize yields and purity by controlling reaction conditions such as temperature and pressure more effectively. Recent advancements in organic synthesis techniques have enabled more efficient pathways for generating piperidine derivatives, highlighting their importance in modern organic chemistry.
The molecular structure of 3-(1-Methylpiperidin-4-yl)aniline consists of a six-membered piperidine ring attached to an aniline group. The InChI code for this compound is 1S/CHN/c1-14-7-5-10(6-8-14)11-3-2-4-12(13)9-11/h2-4,9-10H,5-8,13H,1H. The structure exhibits sp-hybridized carbon atoms within the piperidine ring, contributing to its chemical reactivity.
The compound's CAS number is 215162-94-0, which provides a unique identifier for regulatory and safety information. Its molecular weight is approximately 190.29 g/mol, indicating its size and potential interactions within biological systems .
3-(1-Methylpiperidin-4-yl)aniline can participate in various chemical reactions typical of amines and aromatic compounds. These reactions include electrophilic aromatic substitution, nucleophilic addition to carbonyls, and coupling reactions with other electrophiles to form complex molecular architectures.
The compound's ability to undergo these reactions makes it valuable in synthetic organic chemistry for developing new pharmaceutical agents. Its reactivity profile allows for modifications that can enhance its therapeutic potential or alter its pharmacological properties .
The mechanism of action for 3-(1-Methylpiperidin-4-yl)aniline involves interactions with biological targets such as receptors or enzymes. Research indicates that compounds with similar structures can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Studies have shown that this compound may exhibit anticancer activity by influencing pathways critical for tumor growth and survival. Its structural features allow it to interact effectively with biological targets, making it a candidate for further pharmacological studies .
3-(1-Methylpiperidin-4-yl)aniline is typically characterized by its physical state as a solid at room temperature. Its melting point, solubility in various solvents, and stability under different conditions are crucial factors influencing its handling and application in laboratory settings.
Relevant data from studies indicate that the compound possesses moderate lipophilicity, which can affect its absorption and distribution within biological systems.
3-(1-Methylpiperidin-4-yl)aniline has various applications in medicinal chemistry, particularly as an intermediate in synthesizing pharmaceutical agents targeting neurological disorders and cancer therapies. Its structural characteristics make it suitable for modifying existing drug candidates or developing new therapeutic agents with enhanced efficacy or specificity .
Reductive amination serves as the cornerstone synthetic methodology for constructing the hybrid scaffold of 3-(1-methylpiperidin-4-yl)aniline, enabling direct covalent linkage between the piperidine nitrogen and the aniline-derived carbonyl precursor. This approach typically employs N-methyl-4-piperidinone and 3-aminobenzaldehyde (or protected variants) under reducing conditions. Traditional batch protocols using sodium triacetoxyborohydride (STAB-H) in dichloromethane suffer from moderate conversions (~25%) and prolonged reaction times due to kinetic limitations in imine formation and inefficient reduction [1] [8].
The implementation of H-Cube continuous flow technology with 10% Pd/C cartridges dramatically enhances reaction efficiency. Key operational parameters include:
Table 1: Reductive Amination Performance Under Different Conditions
Reducing System | Pressure (bar) | Temp (°C) | Time | Conversion (%) |
---|---|---|---|---|
STAB-H (batch) | Atmospheric | 25 | 16 hr | 25 |
H-Cube Pd/C | 20 | 65 | 0.5 mL/min | 54 |
H-Cube Pd/C | 40 | 65 | 0.5 mL/min | 92 |
H-Cube Pd/C* | 40 | 100 | 0.5 mL/min | 76 (challenged substrates) |
*Recirculation mode for sterically hindered aldehydes
An alternative convergent strategy employs catalytic reduction of the nitro group in 3-(1-methylpiperidin-4-yl)nitrobenzene precursors. This two-step sequence first establishes the piperidine-arene connection via Suzuki coupling or nucleophilic aromatic substitution, followed by nitro group reduction. Heterogeneous hydrogenation using Pd/C (5-10% loading) under 40-60 bar H₂ pressure in ethanol achieves quantitative reduction within 2-4 hours but requires specialized pressure equipment and poses catalyst deactivation risks from residual impurities [2] [4].
Transfer hydrogenation methodologies offer practical alternatives:
Catalyst screening reveals Pd/Al₂O₃ outperforms PtO₂ and Raney nickel in both conversion efficiency (98% vs. 85% vs. 72%) and tolerance to heterocyclic functionalities. For acid-sensitive substrates, ammonium formate serves as an effective hydrogen donor in place of gaseous H₂ [4] [8].
Continuous flow systems address critical limitations in batch synthesis of 3-(1-methylpiperidin-4-yl)aniline derivatives through precise parameter control and process intensification. Microwave-assisted flow reactors demonstrate particular utility in energy-intensive steps:
Table 2: Continuous Flow Reactor Performance Metrics
Reactor Type | Residence Time | Temp (°C) | Conversion (%) | Throughput (g/h) |
---|---|---|---|---|
Microwave-flow | 30 min | 150 | 89 | 5.8 |
Ultrasonic-flow | 15 min | 60 | 92 | 7.2 |
H-Cube (recirculation) | 60 min (3 passes) | 65 | 67* | 2.1 |
Packed-bed Pd/C | 45 min | 80 | 98 | 4.5 |
*For sterically congested aldehyde substrates
Modular flow architectures enable telescoped synthesis where the nitro reduction (Section 1.2) directly feeds into reductive amination reactors (Section 1.1), minimizing intermediate isolation steps. Backpressure regulators (≤100 psi) maintain solvent superheating while microfluidic separators enable in-line purification through liquid-liquid extraction, enhancing overall purity (>98% AUC by HPLC) [3] [7].
Conversion of the free base 3-(1-methylpiperidin-4-yl)aniline to its hydrochloride salt represents a critical derivatization strategy for physicochemical optimization. The salt formation protocol involves:
The hydrochloride salt exhibits dramatically altered physicochemical properties:
Salt formation also enhances purification efficiency by converting residual amine impurities into water-soluble ammonium salts, allowing removal via aqueous wash. Subsequent free base regeneration is achievable through bicarbonate extraction, though most pharmaceutical applications utilize the stable hydrochloride directly [6] [8].
Table 3: Physicochemical Properties of Free Base vs. Hydrochloride Salt
Property | Free Base | Hydrochloride Salt |
---|---|---|
Aqueous solubility | <5 mg/mL | >50 mg/mL |
Melting point | Oil | 248-250°C (dec.) |
Hygroscopicity | High | Low (up to 75% RH) |
Crystallinity | Amorphous | Crystalline |
Storage stability | 6 months (-20°C) | 24 months (RT) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1